3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
Description
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a synthetic coumarin derivative characterized by a methoxy-substituted aromatic ring at position 3, a methyl group at position 4, and a 2-methylpropanoate ester at position 6 of the coumarin scaffold. Coumarins are known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-9-17-16(11-15)13(3)20(22(24)28-17)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZSKXDZGMITHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of dihydrochromen-2-ones or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in the development of new drugs. Its ability to modulate biological pathways makes it valuable in the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colorants for textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Substitutions
Several compounds sharing the 3,4-dimethoxyphenyl moiety exhibit notable bioactivities, providing a basis for comparative analysis:
| Compound | Core Structure | Key Substituents | Reported Bioactivities | Reference |
|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate | Coumarin | 3,4-Dimethoxyphenyl, 4-methyl, 6-ester | Inferred: Potential antioxidant/tyrosinase inhibition (based on structural analogs) | N/A |
| (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e ) | Cyclopentanone-curcumin hybrid | Dual 3,4-dimethoxyphenyl groups, conjugated enone system | Strong antioxidant, tyrosinase inhibition, HIV-1 protease inhibition | |
| (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d ) | Cyclopentanone-curcumin hybrid | Mixed methoxy/hydroxy-phenyl groups | Potent ACE inhibition, antioxidant activity | |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Ammonium salt | Dual 3,4-dimethoxyphenethyl groups, carbamoyl linker | Intermediate in alkaloid synthesis; structural stability via hydrogen bonding |
Key Comparative Insights
- Bioactivity Trends: Compounds with dual 3,4-dimethoxyphenyl groups (e.g., 3e) demonstrate enhanced tyrosinase and HIV-1 protease inhibition, likely due to improved π-π stacking and hydrophobic interactions with enzyme active sites . The target coumarin derivative may exhibit similar enzyme inhibition, though its ester group could modulate solubility and bioavailability. Methoxy vs. Hydroxy Substitutions: The presence of hydroxyl groups (as in 3d) enhances ACE inhibition, whereas methoxy groups favor antioxidant capacity and non-polar interactions . The target compound’s lack of hydroxyl groups may limit ACE inhibition but improve membrane permeability.
- Crystallographic studies (e.g., via SHELXL or ORTEP ) for analogs like reveal that hydrogen bonding and packing efficiency are critical for stability, suggesting similar structural determinants for the coumarin derivative.
Mechanistic Implications
- Antioxidant Activity : Methoxy groups act as radical scavengers, as seen in 3e and curcumin analogs . The target compound’s coumarin core may synergize with its substituents to enhance radical quenching.
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles research findings and case studies that elucidate its biological activity.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 342.39 g/mol. The structure features a chromenone moiety substituted with a dimethoxyphenyl group and a methylpropanoate side chain.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O5 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 1070875-78-3 |
Anticancer Activity
Several studies have investigated the anticancer potential of chromenone derivatives, including this compound. Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies revealed that this effect was associated with the downregulation of cyclin D1 and upregulation of p53, leading to G1 phase arrest in the cell cycle.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been highlighted in several pharmacological studies. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Experimental Evidence : In animal models, administration of this compound resulted in significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6 following induced inflammation.
The biological activity of this compound involves multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Receptor Interaction : It may bind to specific receptors involved in apoptosis signaling pathways, enhancing cell death in cancer cells.
- Gene Expression Modulation : The compound can alter the expression levels of genes related to cell cycle regulation and apoptosis.
Table 2: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX enzymes |
| Receptor Interaction | Binds to apoptosis-related receptors |
| Gene Expression Modulation | Alters expression of cyclins and apoptotic factors |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
A validated synthesis involves coupling 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol with 2-methylpropanoic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). Key steps include:
- Catalytic system : EDC·HCl activates the carboxylic acid, while DMAP accelerates esterification.
- Reaction monitoring : TLC or HPLC ensures completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with ~92% purity, confirmed by H NMR and HRMS .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- X-ray crystallography : Resolve the core structure using SHELXL for refinement. For example, intermediate analogs (e.g., threo-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid) have been stereochemically assigned via X-ray analysis .
- Spectroscopy :
- H NMR: Compare methoxy ( ppm) and chromen-2-one carbonyl ( ppm) signals to literature.
- HRMS (ESI): Match experimental m/z with theoretical values (e.g., [M+Na]) .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?
Answer:
Discrepancies often arise from:
- Stereochemical variations : Use X-ray diffraction (e.g., SHELX-refined structures) to confirm substituent orientation .
- Solvent artifacts : Re-crystallize from ethanol or acetonitrile to eliminate residual DCM or DMAP.
- Dynamic NMR : Detect rotamers or conformational flexibility in the propanoate ester moiety at low temperatures .
Advanced: What strategies improve crystal quality for X-ray diffraction studies?
Answer:
- Crystallization optimization : Screen solvents (e.g., DCM/hexane, methanol/water) and use slow evaporation.
- Disorder mitigation : Refine anisotropic displacement parameters with SHELXL, and validate using ORTEP-3 for thermal ellipsoid visualization .
- Twinned data : Apply SHELXL’s TWIN/BASF commands to model twinning, common in chromen derivatives due to planar stacking .
Advanced: How to determine substituent effects on biological activity in vitro?
Answer:
- Structure-activity relationship (SAR) : Modify the 3,4-dimethoxyphenyl or propanoate groups and assay for bioactivity (e.g., enzyme inhibition).
- Molecular docking : Use software like AutoDock to simulate interactions with target proteins (e.g., kinases or oxidases).
- Metabolic stability : Assess ester hydrolysis rates in liver microsomes, noting that methylpropanoate esters typically resist rapid cleavage compared to acetates .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How to analyze anisotropic displacement parameters in the crystal lattice?
Answer:
- ORTEP visualization : Generate displacement ellipsoids at 50% probability to identify thermal motion or disorder.
- SHELXL refinement : Apply restraints (e.g., SIMU/DELU) to model correlated motion in the chromen ring and methoxy groups .
Advanced: Can computational methods predict spectroscopic properties of derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
